molecular formula C25H22BrO2P B3065091 3,5-Dihydroxybenzyltriphenylphosphonium bromide CAS No. 29680-77-1

3,5-Dihydroxybenzyltriphenylphosphonium bromide

Cat. No.: B3065091
CAS No.: 29680-77-1
M. Wt: 465.3 g/mol
InChI Key: HRKBEROYTJKZRA-UHFFFAOYSA-N
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Description

3,5-Dihydroxybenzyltriphenylphosphonium bromide is a chemical compound known for its unique structure and properties. It is composed of a benzyl group substituted with two hydroxyl groups at the 3 and 5 positions, attached to a triphenylphosphonium moiety, with bromide as the counterion. This compound is often used in various chemical reactions and research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dihydroxybenzyltriphenylphosphonium bromide typically involves the reaction of 3,5-dihydroxybenzyl bromide with triphenylphosphine. One efficient method involves microwave irradiation, which significantly reduces reaction time and increases yield. The reaction is carried out in tetrahydrofuran (THF) at 60°C for 30 minutes, resulting in high yields of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the use of microwave-assisted synthesis is a promising approach for scaling up due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

3,5-Dihydroxybenzyltriphenylphosphonium bromide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in solvents like THF or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a range of phosphonium salts with different substituents.

Scientific Research Applications

3,5-Dihydroxybenzyltriphenylphosphonium bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of Wittig reagents.

    Biology: The compound’s reactivity makes it useful in biochemical studies, including enzyme inhibition assays.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in targeting specific cellular pathways.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dihydroxybenzyltriphenylphosphonium bromide involves its interaction with molecular targets through its reactive hydroxyl and phosphonium groups. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Benzyltriphenylphosphonium bromide: Lacks the hydroxyl groups, making it less reactive in certain contexts.

    3,4-Dihydroxybenzyltriphenylphosphonium bromide: Similar structure but with hydroxyl groups at different positions, leading to different reactivity and applications.

Uniqueness

3,5-Dihydroxybenzyltriphenylphosphonium bromide is unique due to the specific positioning of its hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(3,5-dihydroxyphenyl)methyl-triphenylphosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21O2P.BrH/c26-21-16-20(17-22(27)18-21)19-28(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-18H,19H2,(H-,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKBEROYTJKZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC(=CC(=C2)O)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585303
Record name [(3,5-Dihydroxyphenyl)methyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29680-77-1
Record name [(3,5-Dihydroxyphenyl)methyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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